
3-苄基-5-苯基吡嗪-2-胺
描述
3-Benzyl-5-phenylpyrazin-2-amine is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields . It has a molecular formula of C17H15N3 and a molecular weight of 261.32 g/mol .
Synthesis Analysis
The synthesis of 3-Benzyl-5-phenylpyrazin-2-amine and similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis method for a similar compound, 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine, a precursor of Watasenia preluciferin (coelenterazine), has been reported .Chemical Reactions Analysis
Amines, such as 3-Benzyl-5-phenylpyrazin-2-amine, are known to act as weak organic bases. They can accept a proton from water to form substituted ammonium ions . They also react with acids to form salts . Specific reactions of 3-Benzyl-5-phenylpyrazin-2-amine are not mentioned in the search results.Physical And Chemical Properties Analysis
Amines are known to act as weak organic bases . They react with acids to form salts . Most amides, which are related to amines, are solids at room temperature, and their boiling points are much higher than those of alcohols of similar molar mass . Specific physical and chemical properties of 3-Benzyl-5-phenylpyrazin-2-amine are not mentioned in the search results.科学研究应用
抗 HIV 剂开发
苯并吡唑衍生物(与 3-苄基-5-苯基吡嗪-2-胺相关)已被研究作为抗 HIV 剂的潜在用途。Mizuhara 等人 (2013) 的一项研究探讨了这些衍生物的构效关系,从而开发出用于 HIV 治疗的更有效的化合物 (Mizuhara 等人,2013)。
光物理和光稳定性研究
苯并[a]吩恶嗪氯化物(结构类似于 3-苄基-5-苯基吡嗪-2-胺)已被合成并研究其光物理特性。Raju 等人 (2016) 重点研究了不同末端对这些化合物酸碱平衡和在各种介质中的光稳定性的影响 (Raju 等人,2016)。
法医化学发光检测
在法医学中,苯甲基哌嗪和苯基哌嗪等化合物的化学发光(结构上与 3-苄基-5-苯基吡嗪-2-胺相关)已被探索。Waite 等人 (2013) 研究了这一点,用于检测“聚会药丸”样品中的合成药物 (Waite 等人,2013)。
染料合成和分析
结构上与 3-苄基-5-苯基吡嗪-2-胺相关的化合物已被合成并研究其在染料制造中的用途。Şener 等人 (2018) 分析了这些染料在不同溶剂和不同 pH 条件下的吸收特性 (Şener 等人,2018)。
药物化学的发展
在药物化学中,氨基吡啶化合物(包括与 3-苄基-5-苯基吡嗪-2-胺 相似的结构)已使用铁催化方法合成。Khatua 等人 (2022) 为此开发了一个催化系统,强调了其在药物发现中的潜力 (Khatua 等人,2022)。
属性
IUPAC Name |
3-benzyl-5-phenylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c18-17-15(11-13-7-3-1-4-8-13)20-16(12-19-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGMHWCZZWCBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN=C2N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436787 | |
| Record name | 2-amino-3-benzyl-5-phenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70217-86-6 | |
| Record name | 2-amino-3-benzyl-5-phenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

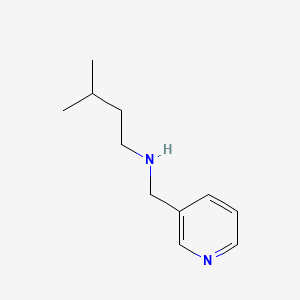
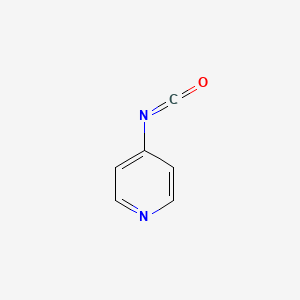
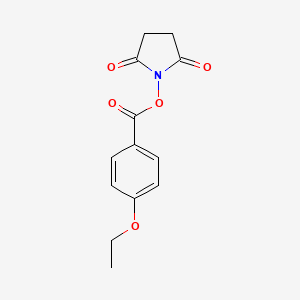
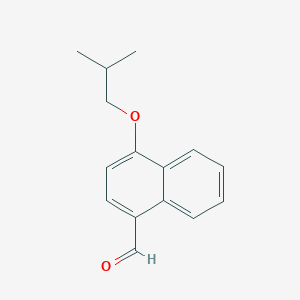

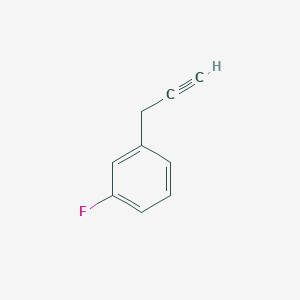
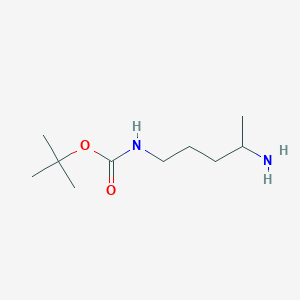
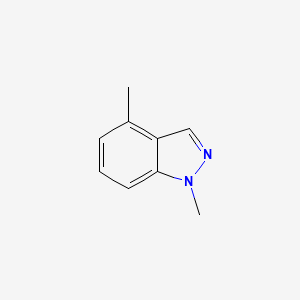


![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3151048.png)
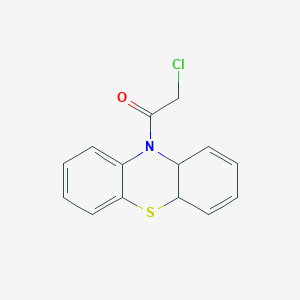
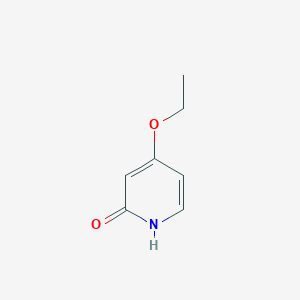
![4-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B3151071.png)